4-Bromo-1-indanone chemical properties and structure
4-Bromo-1-indanone chemical properties and structure
An In-Depth Technical Guide to 4-Bromo-1-indanone: Chemical Properties, Structure, and Applications
Abstract
4-Bromo-1-indanone is a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and significant applications. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of its reactivity. The document highlights its role as a versatile building block in the synthesis of complex bioactive molecules and advanced materials.
Chemical Structure and Properties
4-Bromo-1-indanone, with the IUPAC name 4-bromo-2,3-dihydroinden-1-one, is an indanone derivative characterized by a bromine atom substituted at the C-4 position of the indene ring.[1] This substitution provides a reactive site for various chemical transformations, making it a valuable precursor in multi-step syntheses.[2] The presence of the ketone group and the aromatic ring further contributes to its chemical versatility.
Structural Information
The structure of 4-Bromo-1-indanone is depicted below:
Caption: 2D Chemical Structure of 4-Bromo-1-indanone.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Bromo-1-indanone is presented in the table below. The compound typically appears as an orange-brown crystalline powder.[2][3]
| Property | Value | Reference(s) |
| CAS Number | 15115-60-3 | [2][4] |
| Molecular Formula | C₉H₇BrO | [2][4] |
| Molecular Weight | 211.06 g/mol | [2][4] |
| Appearance | Orange-brown crystalline powder | [2][5] |
| Melting Point | 95-99 °C | [2][4][5] |
| Boiling Point | 125 °C at 1.5 mmHg | [4][5] |
| Purity | ≥ 99% (HPLC) | [4] |
| Storage Temperature | 0 - 8 °C | [4] |
Synthesis and Reactivity
Synthetic Routes
The most common method for synthesizing 4-Bromo-1-indanone is through the intramolecular Friedel-Crafts cyclization of 3-(2-bromophenyl)propanoic acid or its corresponding acid chloride.[1] This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong protic acid like trifluoromethanesulfonic acid.[1][6]
Caption: General synthetic pathway for 4-Bromo-1-indanone.
Reactivity
The chemical reactivity of 4-Bromo-1-indanone is primarily dictated by three functional components: the aromatic bromine substituent, the ketone carbonyl group, and the enolizable α-protons. The bromine atom makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for forming new carbon-carbon bonds.[2] This allows for the introduction of a wide variety of substituents at the 4-position. The ketone functionality can undergo nucleophilic addition and reduction reactions, while the adjacent methylene group can be functionalized via enolate chemistry.
Experimental Protocols
Synthesis of 4-Bromo-1-indanone from 3-(2-Bromophenyl)propanoic acid[6]
This protocol details the synthesis via an intramolecular Friedel-Crafts acylation.
Materials:
-
3-(2-Bromophenyl)propanoic acid
-
1,2-dichloroethane
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated brine solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(2-Bromophenyl)propanoic acid (1.0 equiv) in 1,2-dichloroethane.
-
Add thionyl chloride (2.5 equiv) to the solution and reflux the mixture for 24 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain the crude acid chloride.
-
Prepare a suspension of anhydrous aluminum chloride (1.65 equiv) in dichloromethane in a separate reaction vessel.
-
Dissolve the crude acid chloride in dichloromethane and add it dropwise to the mechanically stirred AlCl₃ suspension, maintaining the temperature below 27 °C.
-
Stir the reaction mixture at room temperature for three hours.
-
Quench the reaction by pouring it into a container half-full of ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers and wash sequentially with saturated brine and saturated sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dry the resulting solid in a vacuum oven at 30 °C to yield 4-Bromo-1-indanone as an off-white solid.
Monitoring and Purification: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).[5][6] The final product can be further purified by flash column chromatography if necessary.[6]
Applications in Research and Drug Development
4-Bromo-1-indanone is a highly valued intermediate in the pharmaceutical industry due to its versatile structure, which serves as a scaffold for a wide range of biologically active compounds.[2][4]
Pharmaceutical Intermediate
This compound is a key building block in the synthesis of drugs targeting various therapeutic areas:
-
Neurological Disorders: It is a precursor in the synthesis of compounds like Donepezil, which is used for the treatment of Alzheimer's disease.[1]
-
Immunomodulation: It serves as an intermediate in the preparation of Ozanimod, a drug used to treat relapsing multiple sclerosis and ulcerative colitis.[5]
-
Oncology: The indanone scaffold is present in numerous compounds investigated for their anti-cancer properties.[1][2][4] 4-Bromo-1-indanone provides a convenient starting point for creating libraries of derivatives for screening.[2]
-
Analgesics: It is used to prepare TRPV1 antagonists, which are being explored as potential analgesics.[5]
Caption: Role of 4-Bromo-1-indanone in a typical drug discovery workflow.
Other Applications
Beyond pharmaceuticals, 4-Bromo-1-indanone is utilized in:
-
Material Science: For the formulation of advanced materials, including polymers and coatings.[4]
-
Biochemical Research: As a tool to study biological pathways and identify potential drug targets.[4]
Spectroscopic Profile
The characterization of 4-Bromo-1-indanone is routinely performed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the downfield region), and two methylene groups of the five-membered ring (typically as triplets in the aliphatic region).
-
¹³C NMR: The carbon NMR spectrum will display a characteristic peak for the carbonyl carbon significantly downfield (around 190-210 ppm), along with signals for the aromatic and aliphatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically found in the range of 1690-1715 cm⁻¹. Aromatic C=C and C-H stretching vibrations are also present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight (211.06), with a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br).
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Bromo-1-indanone is associated with the following hazards:[7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. It should be stored in a dry, well-ventilated area at the recommended temperature of 0 - 8 °C.[4]
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Bromo-1-indanone | 15115-60-3 [chemicalbook.com]
- 6. 4-Bromo-1-indanone synthesis - chemicalbook [chemicalbook.com]
- 7. 1-Indanone, 4-bromo- | C9H7BrO | CID 98713 - PubChem [pubchem.ncbi.nlm.nih.gov]
